3-(4-Oxocyclohexyl)propionic Acid
Overview
Description
3-(4-Oxocyclohexyl)propionic acid is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound appears as a white solid and has a melting point of approximately 140-142°C and a boiling point of about 338°C . It is a useful research chemical with various applications in scientific research and industry.
Scientific Research Applications
3-(4-Oxocyclohexyl)propionic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propionic Acid indicates that it is a hazardous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxocyclohexyl)propionic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product . The general reaction conditions include:
Reactants: Cyclohexanone and malonic acid.
Catalyst/Base: Sodium ethoxide.
Solvent: Ethanol.
Temperature: Reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxocyclohexyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Oxocyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 3-(4-Oxocyclohexyl)propionic acid.
Malonic Acid: Another precursor used in the synthesis.
4-Oxocyclohexanepropanoic Acid: An alternative name for the same compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a cyclohexyl ring with a propionic acid side chain provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(4-oxocyclohexyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBCBWCNZAGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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